2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Description
2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a pyrimidoindole-based acetamide derivative characterized by a complex heterocyclic core with multiple substituents. The pyrimido[5,4-b]indole scaffold is fused with a pyrimidine ring, decorated with ethyl, methoxy, methyl, and oxo groups at positions 3, 8, 5, and 4, respectively. The sulfanyl (-S-) linker bridges the core to an N-(4-ethylphenyl)acetamide moiety.
Properties
IUPAC Name |
2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-5-15-7-9-16(10-8-15)25-20(29)14-32-24-26-21-18-13-17(31-4)11-12-19(18)27(3)22(21)23(30)28(24)6-2/h7-13H,5-6,14H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGDEEOZQPCVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)N(C4=C3C=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions
Construction of the Pyrimido[5,4-b]indole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzimidazole and ethyl acetoacetate under acidic or basic conditions.
Introduction of Substituents: The ethyl, methoxy, and methyl groups can be introduced through alkylation and methylation reactions using reagents like ethyl iodide, methyl iodide, and methanol in the presence of a base such as sodium hydride.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using reagents like thiourea or thiophenol.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with 4-ethylphenylamine and acetic anhydride under mild heating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the pyrimido[5,4-b]indole core, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, to introduce other functional groups. Reagents like sodium methoxide or potassium tert-butoxide can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that compounds similar to 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide exhibit significant antimicrobial activity. For instance, studies on pyrimido[5,4-b]indole derivatives have shown promising results against various bacterial strains, suggesting potential for development as antimicrobial agents .
2. Immunomodulatory Effects
The compound has been identified as a selective stimulator of Toll-like receptor 4 (TLR4), which plays a crucial role in the immune response. This activity was demonstrated in high-throughput screening assays where substituted pyrimido[5,4-b]indoles activated NFκB pathways in human and mouse cells . Such properties indicate potential applications in immunotherapy and vaccine development.
3. Anticonvulsant Activity
Analogues of this compound have been investigated for anticonvulsant properties. Specific structural modifications have led to compounds that effectively reduce seizure activity in animal models . The structure–activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances anticonvulsant efficacy.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multiple synthetic steps that include:
- Formation of the Pyrimido Core : Utilizing starting materials such as ethyl or methoxy-substituted indoles.
- Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution reactions.
- Acetamide Formation : Coupling with 4-ethylphenyl acetic acid derivatives to yield the final product.
These synthetic pathways are critical for understanding the compound's potential transformations in biological systems.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of related compounds:
Mechanism of Action
The mechanism of action of 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features, such as the pyrimido[5,4-b]indole core and the various substituents, enable it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (ZINC2720569)
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CHEMBL1376223)
- Key Differences :
Sulfanyl Acetamide Derivatives with Alternative Cores
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g)
- Core Structure : 1,3,4-oxadiazole fused with indole vs. pyrimidoindole.
- Bioactivity : Demonstrated enzyme inhibition (unspecified targets), suggesting sulfanyl acetamide derivatives broadly modulate enzymatic activity. The oxadiazole ring may confer rigidity, improving target selectivity compared to pyrimidoindole-based compounds .
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives
- Core Structure : 1,2,4-triazole with furan vs. pyrimidoindole.
- Bioactivity : Exhibited anti-exudative activity (10 mg/kg) comparable to diclofenac sodium (8 mg/kg). The furan group may enhance anti-inflammatory properties via COX-2 inhibition, while the triazole improves solubility .
Heterocyclic Acetamides with Pharmacological Relevance
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (37)
- Core Structure : Indole vs. pyrimidoindole.
N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide
- Core Structure : Pyrido[4,3-d]pyrimidine vs. pyrimidoindole.
- Key Features : Iodine and cyclopropyl groups improve radiocontrast properties and metabolic stability, highlighting the versatility of acetamide-linked heterocycles in drug design .
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : The pyrimidoindole core allows diverse substitutions, balancing hydrophobicity (ethyl/methyl) and polarity (methoxy/sulfanyl) for optimized pharmacokinetics.
- Acetamide Linker : Critical for target engagement, with N-aryl groups (e.g., 4-ethylphenyl) influencing binding affinity and selectivity.
- Bioactivity Trends : Sulfanyl acetamide derivatives consistently show enzyme modulation or anti-inflammatory effects, suggesting the target compound may share these properties .
Biological Activity
2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that integrates various functional groups, which may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 466.6 g/mol. The structural attributes include a pyrimido[5,4-b]indole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O4S |
| Molecular Weight | 466.6 g/mol |
| CAS Number | 1112399-77-5 |
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thienopyrimidinones have demonstrated potent antibacterial and antimycobacterial activities against various strains including Escherichia coli and Staphylococcus aureus . The presence of specific side chains appears crucial for enhancing these effects.
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Similar pyrimidine derivatives have been reported to inhibit cell proliferation in various cancer cell lines. For example, derivatives containing the pyrimido[5,4-b]indole framework have shown cytotoxic effects against cancer cell lines such as MCF7 and HepG2 . The mechanism often involves the induction of apoptosis and cell cycle arrest at the S phase.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in cancer progression or microbial survival. For instance, compounds with similar structures have been identified as inhibitors of proteases and other critical enzymes .
Case Studies
- Antimicrobial Efficacy : A study tested several pyrimidine derivatives against Mycobacterium tuberculosis, revealing that certain modifications in the side chains significantly increased their antimicrobial efficacy .
- Cytotoxicity Assessment : In vitro assays demonstrated that compounds structurally related to 2-({3-ethyl-8-methoxy...}) exhibited IC50 values ranging from 0.71 μM to 12.50 μM against various cancer cell lines, indicating their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized?
- Methodology :
- Core Formation : Cyclization of pyrimido[5,4-b]indole precursors under acidic/basic conditions (e.g., H₂SO₄ or KOH in refluxing ethanol) .
- Substituent Introduction : Methoxy groups via methylation (dimethyl sulfate, 60–80°C) and sulfanyl-acetamide linkage via nucleophilic substitution (thiol intermediates, DMF, 90°C) .
- Optimization : Use design of experiments (DoE) to vary temperature, solvent, and catalyst ratios. For example, a 2³ factorial design can identify critical parameters for yield improvement .
Q. Which analytical techniques are recommended for structural characterization?
- Methodology :
- NMR/FT-IR : Confirm functional groups (e.g., methoxy peaks at ~3.3 ppm in ¹H NMR, carbonyl stretches at ~1680 cm⁻¹ in IR) .
- X-ray Crystallography : Resolve 3D structure and hydrogen-bonding networks (single-crystal growth via slow evaporation in DMSO/water) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~509.2 g/mol based on analogs) .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodology :
- Solubility Screening : Test in DMSO, PBS, and cell culture media (e.g., serial dilution with UV-Vis quantification at λmax ~280 nm) .
- Stability Profiling : HPLC-MS monitoring under physiological pH (7.4) and temperature (37°C) over 24–72 hours. Hydrolysis risks at extreme pH (<3 or >10) require buffered storage .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Analog Synthesis : Replace methoxy with ethoxy or halogens (e.g., Cl, F) via nucleophilic aromatic substitution .
- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) or cell viability assays (MTT in cancer lines). Use ANOVA to identify statistically significant substituent effects .
Q. What computational strategies aid in identifying biological targets or resolving contradictory activity data?
- Methodology :
- Molecular Docking : Screen against targets like kinases or DNA topoisomerases using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability .
- Pathway Analysis : Integrate transcriptomic data (RNA-seq) from treated cells via KEGG/GO enrichment to identify modulated pathways .
- Contradiction Resolution : Cross-validate in vitro results with in silico predictions (e.g., false positives from assay interference) .
Q. How can reaction yield and purity be enhanced using advanced engineering approaches?
- Methodology :
- Flow Chemistry : Implement continuous flow reactors for precise control of residence time and temperature during cyclization steps .
- Membrane Purification : Use nanofiltration membranes (MWCO ~500 Da) to isolate the product from byproducts .
Q. What methodologies address discrepancies between in vitro and in vivo efficacy?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Adjust formulations (e.g., PEGylation) to improve bioavailability .
- Metabolite Identification : Incubate with liver microsomes and profile metabolites via UPLC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
